RU 56187

Description

Properties

CAS No. |

143782-25-6 |

|---|---|

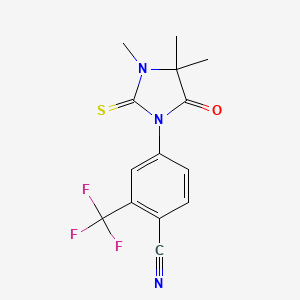

Molecular Formula |

C14H12F3N3OS |

Molecular Weight |

327.33 g/mol |

IUPAC Name |

2-(trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C14H12F3N3OS/c1-13(2)11(21)20(12(22)19(13)3)9-5-4-8(7-18)10(6-9)14(15,16)17/h4-6H,1-3H3 |

InChI Key |

HLBUAKQNKJTEIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C)C2=CC(=C(C=C2)C#N)C(F)(F)F)C |

Appearance |

Solid powder |

Other CAS No. |

143782-25-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3,4,4-trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile RU 56187 RU-56187 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of RU 56187

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RU 56187 is a potent, nonsteroidal antiandrogen that functions as a silent antagonist of the androgen receptor (AR). It exhibits high binding affinity for the AR with negligible interaction with other steroid hormone receptors. A key aspect of its mechanism is its role as a prodrug, which is metabolized in vivo to the active compound cyanonilutamide (RU 56279). This conversion is significantly linked to its systemic antiandrogenic effects. This compound has demonstrated greater potency in animal models compared to other nonsteroidal antiandrogens like bicalutamide and nilutamide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the pharmacological activity of this compound.

Table 1: In Vivo Antiandrogenic Activity of this compound

| Experimental Model | Parameter | Value (ED50) | Reference |

| Castrated male mice (acute test) | Prevention of testosterone propionate-induced renal ornithine decarboxylase | 0.6 mg/kg (oral) | [1] |

| Castrated male rats (chronic test) | Prevention of testosterone propionate-induced prostate weight increase | 1 mg/kg (oral) | [1] |

| Intact male rats | Inhibition of endogenous androgens on seminal vesicle weight | ~1 mg/kg | [1] |

| Intact male rats | Inhibition of endogenous androgens on prostate weight | ~3 mg/kg | [1] |

Table 2: Pharmacokinetics and Metabolism of this compound in Rats

| Parameter | Value | Reference |

| Elimination Half-Life | ~1 hour | [2] |

| Primary Metabolite | Cyanonilutamide (RU 56279) | [2] |

| Conversion to RU 56279 | 77% | [2] |

Mechanism of Action

This compound exerts its antiandrogenic effects through competitive inhibition of the androgen receptor. As a silent antagonist, it binds to the AR but does not induce the conformational changes necessary for receptor activation and subsequent downstream signaling. This effectively blocks the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby preventing the transcription of androgen-responsive genes.

Signaling Pathway

The primary signaling pathway affected by this compound is the androgen receptor signaling cascade. In the absence of an antagonist, androgen binding to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes responsible for androgenic effects.

This compound disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This binding prevents the recruitment of coactivators, and although the receptor may still translocate to the nucleus, it is unable to efficiently initiate gene transcription.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies for assessing antiandrogenic compounds.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the affinity of this compound for the androgen receptor.

Methodology:

-

Receptor Source: Cytosol prepared from the ventral prostates of male rats is commonly used as a source of androgen receptors.

-

Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]-R1881 (Metribolone), is used as the radiolabeled ligand.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Methods such as hydroxyapatite adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is often calculated relative to a standard androgen like testosterone or DHT.

In Vivo Antiandrogenic Activity Assessment

These assays evaluate the ability of this compound to antagonize the effects of androgens in living animals.

Hershberger Assay (Rat Model):

-

Animal Model: Immature, castrated male rats are used.

-

Treatment: The animals are treated with a potent androgen, such as testosterone propionate, to stimulate the growth of androgen-dependent tissues. Concurrently, different doses of this compound are administered orally.

-

Endpoint: After a set period of treatment (e.g., 7-10 days), the animals are euthanized, and the weights of androgen-sensitive tissues (ventral prostate, seminal vesicles, levator ani muscle) are measured.

-

Data Analysis: The dose of this compound that causes a 50% reduction in the androgen-stimulated tissue growth (ED50) is determined.

Mouse Renal Ornithine Decarboxylase (ODC) Activity Assay:

-

Animal Model: Castrated male mice are used.

-

Treatment: A single injection of testosterone propionate is administered to induce the activity of ornithine decarboxylase, an enzyme involved in cell growth, in the kidneys. Various doses of this compound are given orally prior to the testosterone propionate injection.

-

Endpoint: A few hours after androgen administration, the kidneys are harvested, and the activity of ornithine decarboxylase is measured.

-

Data Analysis: The ED50, the dose of this compound that inhibits the testosterone-induced ODC activity by 50%, is calculated.

Pharmacokinetic Studies in Rats

These studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration: A single dose of this compound is administered, often intravenously or orally.

-

Sample Collection: Blood samples are collected at various time points after administration.

-

Analysis: Plasma concentrations of this compound and its metabolites (e.g., RU 56279) are determined using a sensitive analytical method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Data Analysis: Pharmacokinetic parameters, including elimination half-life, area under the curve (AUC), and clearance, are calculated. The percentage of conversion to metabolites is also determined.

Conclusion

This compound is a highly potent nonsteroidal antiandrogen that acts as a silent antagonist of the androgen receptor. Its mechanism of action is well-defined, involving competitive binding to the AR and subsequent inhibition of androgen-mediated gene transcription. A critical feature of its pharmacology is its biotransformation into the active metabolite, cyanonilutamide (RU 56279), which is largely responsible for its systemic antiandrogenic effects. The quantitative data from in vivo studies confirm its high potency, surpassing that of earlier nonsteroidal antiandrogens. These characteristics make this compound and its analogs important subjects of study in the development of therapies for androgen-dependent conditions.

References

RU 56187: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 56187 is a non-steroidal antiandrogen (NSAA) that acts as a silent antagonist of the androgen receptor (AR).[1] Unlike steroidal antiandrogens, this compound does not possess any agonistic activity and demonstrates a high specificity for the AR with negligible affinity for other steroid hormone receptors.[1] This high selectivity minimizes the potential for off-target effects, a desirable characteristic in therapeutic drug development. This compound has been identified as a prodrug, which is converted in vivo to its active metabolite, cyanonilutamide (also known as RU 56279).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile, is a complex organic molecule.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile | [1] |

| Chemical Formula | C14H12F3N3OS | [1] |

| Molar Mass | 327.33 g/mol | [1] |

| Type | Non-steroidal antiandrogen | [1] |

| Nature | Silent antagonist of the androgen receptor | [1] |

| Prodrug Status | Prodrug of Cyanonilutamide (RU 56279) | [1] |

Biological Activity and Pharmacokinetics

This compound exhibits potent antiandrogenic activity. In animal studies, it has been shown to be 3- to 10-fold more potent than other non-steroidal antiandrogens such as bicalutamide and nilutamide.[1] The biological activity and pharmacokinetic profile of this compound are detailed in the following tables.

In Vitro Activity

| Parameter | Value | Species/System | Reference |

| Relative Binding Affinity (vs. Testosterone) | 92% | Not Specified | [1] |

In Vivo Activity & Pharmacokinetics

| Parameter | Value | Species | Reference |

| Potency vs. Bicalutamide/Nilutamide | 3- to 10-fold greater | Animals | [1] |

| Elimination Half-Life | ~1 hour | Rat | [2] |

| Conversion to Cyanonilutamide (RU 56279) | 77% | Rat | [2] |

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This antagonistic action prevents the conformational changes in the AR that are necessary for its subsequent translocation to the nucleus and the transcription of androgen-responsive genes. The diagram below illustrates the androgen receptor signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Competitive Binding Assay (Illustrative Workflow)

This assay would be performed to determine the binding affinity of this compound to the androgen receptor.

In Vivo Antiandrogenic Activity Assessment (Illustrative Workflow)

This type of study would be conducted to evaluate the efficacy of this compound in a living organism. A common model is the castrated male rat.

Conclusion

This compound is a potent and selective non-steroidal antiandrogen with a clear mechanism of action. Its properties as a silent antagonist and a prodrug for the active metabolite cyanonilutamide make it a molecule of significant interest for researchers in the field of androgen-related disorders. While specific quantitative binding data and detailed experimental protocols are not widely published, the available information provides a strong foundation for further investigation and development. The experimental workflows provided in this guide offer a logical framework for the types of studies necessary to further elucidate the pharmacological profile of this compound.

References

The Discovery and Developmental History of RU 56187: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 56187 is a potent, nonsteroidal antiandrogen (NSAA) belonging to the N-substituted aryl thiohydantoin class of compounds. Developed by the French pharmaceutical company Roussel Uclaf, it emerged from research programs aimed at discovering high-affinity ligands for the androgen receptor (AR) for potential therapeutic use in androgen-dependent conditions. Though it never reached the market, this compound demonstrated significant antiandrogenic properties in preclinical studies, primarily characterized by its high binding affinity for the androgen receptor and its role as a prodrug to the active metabolite, cyanonilutamide (RU 56279). This document provides a comprehensive technical guide on the discovery, history, and developmental studies of this compound.

Introduction: The Quest for Potent Antiandrogens

The development of nonsteroidal antiandrogens was driven by the need for therapeutic agents that could effectively block the action of androgens, such as testosterone and dihydrotestosterone (DHT), which are implicated in various pathologies, including prostate cancer, acne, and hirsutism. Roussel Uclaf, a company with a significant history in steroid chemistry and endocrinology, was at the forefront of this research.[1] Their work led to the synthesis of a series of N-substituted aryl hydantoins and thiohydantoins, which included this compound.[2]

Discovery and Synthesis

This compound, chemically known as 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile, was synthesized as part of a structure-activity relationship (SAR) study on thiohydantoin derivatives.[3][4] The general synthetic approach for this class of compounds involves a multi-step process.

Proposed Synthesis of this compound:

A plausible synthetic route for this compound, based on established methods for analogous thiohydantoins, is as follows:

-

Formation of a cyanoamine: This would likely involve a Strecker-type reaction between a substituted aniline, a ketone, and a cyanide source to generate a key intermediate.

-

Reaction with an isothiocyanate: The cyanoamine intermediate would then be reacted with an appropriate isothiocyanate.

-

Cyclization and hydrolysis: The resulting product would undergo cyclization followed by hydrolysis to yield the final thiohydantoin structure of this compound.

Pharmacological Profile

Binding Affinity for the Androgen Receptor

This compound is characterized by its exceptionally high binding affinity for the androgen receptor. Studies have shown that it possesses a relative binding affinity (RBA) up to three times that of testosterone for the rat androgen receptor.[2] Notably, it exhibits negligible affinity for other steroid hormone receptors, highlighting its specificity.[5]

| Compound | Relative Binding Affinity (RBA) vs. Testosterone | Reference |

| This compound | Up to 300% | [2] |

| Testosterone | 100% | [2] |

In Vivo Antiandrogenic Activity

In animal models, this compound demonstrated potent antiandrogenic effects. It is reported to be 3- to 10-fold more potent than bicalutamide and nilutamide.[5] Its efficacy was assessed through its ability to inhibit the growth of androgen-dependent tissues, such as the prostate and seminal vesicles.

| Parameter | Value | Species | Reference |

| ED50 (prostate weight inhibition) | ~3 mg/kg | Rat | [2] |

| ED50 (seminal vesicle weight inhibition) | ~1 mg/kg | Rat | [2] |

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats revealed that this compound has a rapid elimination half-life of approximately one hour. A crucial aspect of its metabolism is its conversion to the N-desalkyl derivative, cyanonilutamide (RU 56279). This metabolite has a much slower elimination rate and is itself a potent antiandrogen. It is estimated that 77% of this compound is transformed into RU 56279 in vivo, and the systemic antiandrogenic activity of this compound is largely attributed to this active metabolite.

| Parameter | Value | Species | Reference |

| Elimination Half-life of this compound | ~1 hour | Rat | |

| Conversion to RU 56279 | 77% | Rat |

Mechanism of Action

As a silent antagonist of the androgen receptor, this compound competitively inhibits the binding of androgens to the AR. This prevents the conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent transcription of androgen-dependent genes.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (this compound)

-

Washing buffer (e.g., Tris-HCl with EDTA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

Incubate a fixed concentration of rat prostate cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of this compound.

-

After incubation, separate the bound from unbound radioligand (e.g., by dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50).

-

The Ki (inhibition constant) can then be calculated from the IC50 value.

Hershberger Assay for Antiandrogenic Activity

The Hershberger assay is an in vivo method to assess the androgenic or antiandrogenic properties of a substance by measuring the weight of androgen-dependent tissues in castrated male rats.[6][7][8][9][10]

Animals:

-

Immature, castrated male rats

Procedure:

-

Administer a daily dose of testosterone propionate (TP) to maintain the weight of androgen-dependent tissues.

-

Concurrently, administer varying doses of this compound orally for a set period (e.g., 10 days).

-

A control group receives TP only.

-

At the end of the treatment period, euthanize the animals and dissect the androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani muscle, etc.).

-

Weigh the dissected tissues.

-

A statistically significant decrease in the weight of these tissues in the this compound-treated groups compared to the control group indicates antiandrogenic activity.

Conclusion

This compound represents a significant milestone in the development of nonsteroidal antiandrogens. Its high affinity for the androgen receptor and potent in vivo activity, largely mediated by its active metabolite, underscored the potential of the N-substituted aryl thiohydantoin scaffold. Although this compound itself was not advanced to clinical use, the research and understanding gained from its development paved the way for subsequent generations of AR antagonists, contributing to the broader landscape of therapies for androgen-related disorders.

References

- 1. History of Roussel Uclaf – FundingUniverse [fundinguniverse.com]

- 2. Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RU-56187 - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. pharmatest.com [pharmatest.com]

- 9. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to the Androgen Receptor Binding Affinity of RU 56187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the nonsteroidal antiandrogen, RU 56187, to the androgen receptor (AR). It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental context, and mechanistic understanding necessary for advanced research and development.

Executive Summary

This compound is a potent and specific nonsteroidal antiandrogen. It exhibits a high binding affinity for the androgen receptor, comparable to that of endogenous androgens, and functions as a silent antagonist. This document details the quantitative binding affinity of this compound, provides standardized experimental protocols for its assessment, and illustrates its mechanism of action within the androgen receptor signaling pathway.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for the androgen receptor has been characterized primarily through competitive binding assays, which measure its ability to displace a radiolabeled ligand. The data is presented as a relative binding affinity (RBA), comparing its potency to that of the natural androgen, testosterone.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Notes |

| This compound | Androgen Receptor | 92% (relative to Testosterone)[1][2] | Exhibits high affinity for the androgen receptor. |

| Testosterone | Androgen Receptor | 100% (Reference) | Endogenous androgen. |

| Dihydrotestosterone (DHT) | Androgen Receptor | ~150-200% (relative to Testosterone) | More potent endogenous androgen. |

| Bicalutamide | Androgen Receptor | Lower than this compound | A commonly used antiandrogen for comparison. RU-56187 is 3- to 10-fold more potent as an antiandrogen than bicalutamide in animals.[1] |

| Nilutamide | Androgen Receptor | Lower than this compound | Another clinically used antiandrogen. RU-56187 is 3- to 10-fold more potent as an antiandrogen than nilutamide in animals.[1] |

Note: this compound is considered a silent antagonist, meaning it binds to the androgen receptor without activating it.[1] It has negligible affinity for other steroid hormone receptors, highlighting its specificity.[1] Furthermore, this compound and RU 58841 are reported to be prodrugs of cyanonilutamide (RU 56279).[1][3][4][5][6][7]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of this compound's binding affinity is achieved through a competitive radioligand binding assay. The following is a standardized protocol adapted from established methodologies.

Principle

This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the androgen receptor in a prepared tissue cytosol or with purified receptor protein. The displacement of the radioligand is proportional to the binding affinity of the test compound.

Materials

-

Receptor Source: Rat ventral prostate cytosol or purified recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (methyltrienolone) or [³H]-Dihydrotestosterone (DHT).

-

Test Compound: this compound.

-

Buffers: Tris-EDTA-DTT (TED) buffer, wash buffers.

-

Separation Medium: Hydroxylapatite (HAP) slurry or filtration apparatus with glass fiber filters.

-

Scintillation Cocktail.

-

Instrumentation: Scintillation counter, centrifuges, pipettes.

Procedure

-

Receptor Preparation: Prepare cytosol from the ventral prostates of castrated rats or use a commercially available purified androgen receptor.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, add a constant amount of the receptor preparation.

-

Competition: Add increasing concentrations of unlabeled this compound. For control wells, add buffer (for total binding) or a high concentration of unlabeled androgen (for non-specific binding).

-

Radioligand Addition: Add a fixed, subsaturating concentration of the radiolabeled ligand to all wells.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) Assay: Add HAP slurry to each tube, incubate briefly, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet to remove unbound ligand.

-

Filtration Assay: Rapidly filter the incubation mixture through glass fiber filters. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through. Wash the filters.

-

-

Quantification: Add scintillation cocktail to the HAP pellets or the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Mandatory Visualization

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive androgen receptor binding assay.

Signaling Pathway: Androgen Receptor Antagonism by this compound

Caption: Antagonistic action of this compound on the androgen receptor signaling pathway.

References

- 1. RU-56187 - Wikipedia [en.wikipedia.org]

- 2. RU-56187 - Wikiwand [wikiwand.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyanonilutamide - Wikipedia [en.wikipedia.org]

- 5. About: Cyanonilutamide [dbpedia.org]

- 6. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU-58841 - Wikipedia [en.wikipedia.org]

In Vitro Pharmacological Profile of RU-56187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-56187 is a non-steroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR). As a silent antagonist, it effectively blocks the action of androgens without eliciting an agonistic response. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of RU-56187, detailing its binding affinity, receptor specificity, and functional activity. The information presented herein is intended to support further research and development of this and related compounds.

Quantitative Pharmacological Data

The in vitro activity of RU-56187 has been primarily characterized through competitive radioligand binding assays. These assays are fundamental in determining the affinity of a compound for its target receptor and its selectivity over other receptors.

Table 1: Androgen Receptor Binding Affinity of RU-56187

| Parameter | Value | Reference Ligand | Receptor Source |

| Relative Binding Affinity (RBA) | 92% | Testosterone | Rat Prostate Cytosol |

Table 2: Steroid Receptor Specificity of RU-56187

| Receptor | Relative Binding Affinity (RBA) | Reference Ligand |

| Estrogen Receptor α (ERα) | < 0.1% | Estradiol |

| Estrogen Receptor β (ERβ) | < 0.1% | Estradiol |

| Progesterone Receptor (PR) | < 0.1% | Progesterone |

| Glucocorticoid Receptor (GR) | < 0.1% | Dexamethasone |

| Mineralocorticoid Receptor (MR) | < 0.1% | Aldosterone |

Experimental Protocols

The following protocols provide a detailed methodology for key in vitro experiments used to characterize the pharmacological profile of RU-56187.

Androgen Receptor Competitive Binding Assay

This assay determines the relative binding affinity (RBA) of RU-56187 for the androgen receptor.

a) Materials:

-

Receptor Source: Cytosolic fraction from rat prostates.

-

Radioligand: [³H]-Testosterone or another high-affinity synthetic androgen like [³H]-mibolerone.

-

Competitor: RU-56187 and unlabeled testosterone (for standard curve).

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Scintillation Cocktail and Counter.

b) Procedure:

-

Prepare the rat prostate cytosol containing the androgen receptor.

-

In a series of tubes, add a fixed concentration of [³H]-Testosterone.

-

Add increasing concentrations of RU-56187 to the experimental tubes. For the standard curve, use increasing concentrations of unlabeled testosterone.

-

Initiate the binding reaction by adding the receptor preparation to all tubes.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantify the radioactivity in the bound fraction using a liquid scintillation counter.

-

Calculate the concentration of RU-56187 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the Relative Binding Affinity (RBA) by comparing the IC50 of RU-56187 to the IC50 of the reference compound (testosterone).

Steroid Receptor Specificity Assays

To assess the selectivity of RU-56187, competitive binding assays are performed for other steroid hormone receptors (ERα, ERβ, PR, GR, MR) following a similar protocol as the AR binding assay, but with the respective receptor sources and radioligands.

Androgen Receptor Transactivation Assay

This functional assay evaluates the ability of RU-56187 to act as an antagonist by measuring its effect on androgen-induced gene expression.

a) Materials:

-

Cell Line: A mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells) co-transfected with an androgen receptor expression vector and a reporter gene construct. The reporter construct contains an androgen-responsive element (ARE) driving the expression of a quantifiable protein (e.g., luciferase or β-galactosidase).

-

Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic androgen.

-

Test Compound: RU-56187.

-

Cell Culture Medium and Reagents.

-

Lysis Buffer and Substrate for the Reporter Enzyme.

-

Luminometer or Spectrophotometer.

b) Procedure:

-

Seed the transfected cells in multi-well plates and allow them to attach.

-

Treat the cells with a fixed concentration of the androgen agonist (e.g., DHT) to induce reporter gene expression.

-

In parallel, co-treat cells with the androgen agonist and increasing concentrations of RU-56187.

-

Include control wells with vehicle only and agonist only.

-

Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Calculate the percentage of inhibition of the androgen-induced reporter activity by RU-56187.

-

Determine the IC50 value, which represents the concentration of RU-56187 that causes 50% inhibition of the maximal androgen-induced response.

Visualizations

Signaling Pathway of Androgen Receptor Antagonism

Caption: Mechanism of RU-56187 as an androgen receptor antagonist.

Workflow for Competitive Binding Assay

Caption: Experimental workflow for the androgen receptor competitive binding assay.

Logical Relationship in Functional Antagonism Assay

Caption: Logical flow of the androgen receptor transactivation assay.

In Vivo Dynamics of RU 56187: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 56187 is a potent, nonsteroidal antiandrogen that has been the subject of preclinical research for its potential therapeutic applications in androgen-dependent conditions. As a silent antagonist of the androgen receptor (AR), it demonstrates a high binding affinity, approximately 92% of that of testosterone, with negligible interaction with other steroid hormone receptors. In animal models, this compound has shown to be 3- to 10-fold more potent than other antiandrogens like bicalutamide and nilutamide. A critical aspect of its pharmacology is its role as a prodrug, rapidly metabolizing into its active form, RU 56279 (cyanonilutamide), which exhibits significant antiandrogenic activity. This technical guide provides a comprehensive overview of in vivo studies utilizing this compound in animal models, focusing on experimental protocols, quantitative data, and the underlying molecular pathways.

I. Pharmacokinetics and Metabolism

In vivo studies in rats have elucidated the pharmacokinetic profile of this compound. Following intravenous administration, this compound is rapidly eliminated from the plasma, with a half-life of approximately one hour. Despite its short half-life, its biological effect is sustained due to its substantial conversion to the active metabolite, RU 56279.

Experimental Protocol: Pharmacokinetic Analysis in Rats

This protocol is based on the methodology described by Cousty-Berlin et al. (1994).

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley).

-

Sex: Male.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

-

Compound: this compound.

-

Dose: 10 mg/kg body weight.

-

Route of Administration: Intravenous (IV) injection.

3. Sample Collection:

-

Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

-

Plasma is separated by centrifugation.

4. Analytical Method:

-

Concentrations of this compound and its metabolite RU 56279 in plasma are determined using a validated high-performance liquid chromatography (HPLC) method.

5. Data Analysis:

-

Pharmacokinetic parameters such as elimination half-life (t½), area under the plasma concentration-time curve (AUC), and clearance are calculated using appropriate software.

-

The percentage of transformation of this compound to RU 56279 is estimated by comparing the AUC of the metabolite after this compound administration to the AUC of RU 56279 administered directly.

Quantitative Data: Pharmacokinetic Parameters in Rats

| Parameter | This compound | RU 56279 (Metabolite) |

| Dose (IV) | 10 mg/kg | N/A |

| Elimination Half-life (t½) | ~ 1 hour | Significantly slower than this compound |

| Metabolic Conversion | 77% conversion to RU 56279 | N/A |

| Data sourced from Cousty-Berlin et al. (1994). |

II. In Vivo Antiandrogenic Activity

The antiandrogenic properties of this compound have been evaluated in vivo using various animal models. The primary mechanism of action is the competitive inhibition of the androgen receptor, thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent downstream signaling.

Experimental Protocol: Hershberger Bioassay in Rats

The Hershberger bioassay is a standardized in vivo screening test to assess the androgenic and antiandrogenic properties of chemical substances by measuring the weight of androgen-dependent tissues in castrated male rats.

1. Animal Model:

-

Species: Peripubertal male rats.

-

Procedure: Animals are castrated to remove the endogenous source of androgens.

2. Acclimation and Dosing:

-

Animals are allowed to recover from surgery and for the androgen-dependent tissues to regress.

-

A reference androgen, such as testosterone propionate (TP), is administered to stimulate the growth of androgen-dependent tissues.

-

The test compound (this compound) is co-administered with TP over a period of 10 consecutive days.

-

A control group receives only TP and the vehicle.

3. Tissue Collection and Analysis:

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (plus coagulating glands)

-

Levator ani-bulbocavernosus muscle

-

Glans penis

-

Cowper's glands

-

-

A statistically significant decrease in the weight of these tissues in the group receiving this compound and TP, compared to the group receiving only TP, indicates antiandrogenic activity.

Experimental Protocol: Topical Antiandrogenic Activity in Hamsters

This protocol is based on the methodology described by Matias and Gaillard (1995) for assessing the local antiandrogenic effects on sebaceous glands.

1. Animal Model:

-

Species: Sexually mature male Syrian hamsters.

-

Target Tissue: The sebaceous glands located on the ventral side of the ear pinna are androgen-dependent.

2. Drug Administration:

-

Compound: this compound dissolved in a suitable vehicle (e.g., ethanol).

-

Application: Applied topically to the ventral surface of one ear daily for a specified period (e.g., 4 weeks). The contralateral ear serves as an untreated control.

3. Assessment of Efficacy:

-

At the end of the treatment period, animals are euthanized.

-

Skin biopsies are taken from both the treated and untreated ears.

-

The size of the sebaceous glands is measured using morphometric analysis of histological sections.

-

A reduction in the size of the sebaceous glands on the treated ear compared to the untreated ear indicates local antiandrogenic activity.

Quantitative Data: Topical Antiandrogenic Activity in Hamsters

| Compound | Dose | Duration | Sebaceous Gland Size Reduction |

| This compound | Not specified | 4 weeks | Less effective than RU 58841 |

| RU 58841 | 10 µ g/day | 4 weeks | Maximal reduction of 60% |

| Data based on comparative efficacy described by Matias and Gaillard (1995), where RU 58841 was found to be more potent than this compound. |

III. Signaling Pathways and Experimental Workflows

The primary molecular mechanism of this compound, through its active metabolite RU 56279, is the blockade of the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling and its inhibition by this compound's active metabolite.

Experimental Workflow: In Vivo Antiandrogenic Efficacy Assessment

RU 56187: A Technical Guide to a Potent Nonsteroidal Antiandrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 56187 is a nonsteroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR). Functioning as a silent antagonist, it has demonstrated significant potential in preclinical studies, exhibiting greater potency than established antiandrogens such as bicalutamide and nilutamide in animal models. A key feature of this compound is its role as a prodrug, undergoing metabolic conversion to the active compound, cyanonilutamide (RU 56279). This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, binding affinity, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols for the evaluation of such compounds and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development in the field of selective androgen receptor modulation.

Introduction

Androgen receptor signaling plays a pivotal role in the development and progression of various androgen-dependent conditions, including prostate cancer and dermatological disorders like acne and androgenetic alopecia. The therapeutic targeting of the AR has thus been a cornerstone of drug development in these areas. Nonsteroidal antiandrogens offer a valuable alternative to steroidal agents, often with an improved side-effect profile. This compound emerged from research into novel N-substituted aryl hydantoins and thiohydantoins as a potent and selective AR antagonist. While it was never marketed, its pharmacological profile provides valuable insights into the structure-activity relationships of NSAAs and the potential of prodrug strategies in modulating androgenic processes.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile[1] |

| Chemical Formula | C₁₄H₁₂F₃N₃OS[1] |

| Molar Mass | 327.33 g/mol [1] |

| CAS Number | 143782-25-6[1] |

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. As a "silent antagonist," it binds to the AR with high affinity but does not induce the conformational changes necessary for the recruitment of coactivators and the initiation of downstream gene transcription. This effectively blocks the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects.

Signaling Pathway of Androgen Receptor Antagonism by this compound

References

An In-Depth Technical Guide to the Laboratory Synthesis of RU 56187

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 56187 is a potent non-steroidal antiandrogen (NSAA) that exhibits high affinity for the androgen receptor (AR). As a silent antagonist, it has been a valuable tool in endocrinology and cancer research for studying the effects of androgen blockade. This technical guide provides a comprehensive overview of the laboratory synthesis of this compound, including its physicochemical properties, a detailed synthesis pathway, experimental protocols, and relevant biological context. The information is intended to equip researchers with the necessary knowledge to produce and utilize this compound in a laboratory setting.

Physicochemical Properties of this compound

This compound, with the IUPAC name 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile, is a complex organic molecule. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₂F₃N₃OS | --INVALID-LINK-- |

| Molecular Weight | 327.33 g/mol | --INVALID-LINK-- |

| CAS Number | 143782-25-6 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

Synthesis Pathway of this compound

The synthesis of this compound, as described in the seminal paper by Teutsch et al. (1994), involves the construction of the N-substituted aryl thiohydantoin core. While the full detailed protocol from the original publication is not publicly available, a plausible synthetic route can be constructed based on general methods for thiohydantoin synthesis.

The key steps likely involve:

-

Formation of the isothiocyanate: The starting aniline, 4-amino-2-(trifluoromethyl)benzonitrile, is reacted with thiophosgene or a thiophosgene equivalent to form the corresponding isothiocyanate.

-

Reaction with an amino acid derivative: The isothiocyanate is then reacted with a derivative of α-aminoisobutyric acid, likely the methyl ester, to form a thiourea intermediate.

-

Cyclization to the thiohydantoin: The thiourea intermediate is cyclized under acidic or basic conditions to form the 5,5-dimethylthiohydantoin ring.

-

N-methylation: The final step involves the methylation of the nitrogen at position 3 of the thiohydantoin ring to yield this compound.

A generalized workflow for this synthesis is depicted below:

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on standard organic chemistry techniques for the formation of thiohydantoins. Note: These are illustrative and may require optimization. The specific conditions from Teutsch et al. (1994) should be consulted for precise details.

Step 1: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Materials:

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

Thiophosgene

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or a similar base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thiophosgene (caution: highly toxic) to the stirred solution, followed by the dropwise addition of TEA.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude isothiocyanate, which may be used in the next step without further purification or purified by column chromatography.

Step 2 & 3: Synthesis of the Thiohydantoin Core

Materials:

-

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

-

Methyl 2-amino-2-methylpropanoate hydrochloride

-

A suitable solvent (e.g., ethanol, methanol)

-

A base (e.g., sodium ethoxide, sodium methoxide)

-

Hydrochloric acid (for acidification)

Procedure:

-

Combine the isothiocyanate and methyl 2-amino-2-methylpropanoate hydrochloride in the chosen solvent.

-

Add the base to the mixture and heat to reflux. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to precipitate the thiohydantoin.

-

Filter the solid, wash with water, and dry to obtain the crude thiohydantoin.

-

Recrystallize the product from a suitable solvent to achieve higher purity.

Step 4: N-Methylation to Yield this compound

Materials:

-

The synthesized thiohydantoin from the previous step

-

A suitable solvent (e.g., acetone, DMF)

-

A base (e.g., potassium carbonate)

-

Methyl iodide

Procedure:

-

Suspend the thiohydantoin and potassium carbonate in the chosen solvent.

-

Add methyl iodide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter off the inorganic salts and remove the solvent in vacuo.

-

Purify the residue by column chromatography to obtain pure this compound.

Biological Activity and Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the downstream signaling cascade that leads to the transcription of androgen-responsive genes.

The androgen receptor signaling pathway is depicted below:

Experimental Workflow: Androgen Receptor Binding Assay

A common laboratory application of this compound is in competitive binding assays to determine the affinity of other compounds for the androgen receptor.

Quantitative Data

The biological activity of this compound has been quantified in various studies. Table 2 summarizes key data points.

| Parameter | Value | Species | Assay | Reference |

| Relative Binding Affinity (RBA) for AR | 92% (of Testosterone) | Rat | In vitro | [1] |

| ED₅₀ (Prostate weight reduction) | ~3 mg/kg | Rat | In vivo | [1] |

| ED₅₀ (Seminal vesicle weight reduction) | ~1 mg/kg | Rat | In vivo | [1] |

Conclusion

This compound remains a significant research tool for investigating the androgen receptor signaling pathway. This guide provides a foundational understanding of its synthesis and application in a laboratory setting. For precise and reproducible synthesis, it is imperative to consult the original primary literature, particularly the work of Teutsch and colleagues, to obtain the specific reaction conditions and purification methods. The provided protocols and diagrams serve as a valuable starting point for researchers entering this area of study.

References

The Metabolic Fate and Biological Activity of RU 56187: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonsteroidal antiandrogen RU 56187 and its primary metabolite, RU 56279 (cyanonilutamide), within biological systems. This document delves into their pharmacokinetic profiles, metabolic transformation, and the underlying signaling pathways they modulate. Detailed experimental protocols are provided to facilitate further research and development in this area.

Quantitative Pharmacokinetic Data

The systemic exposure and disposition of this compound and its active metabolite, RU 56279, have been primarily characterized in preclinical rat models. The following tables summarize the key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound and RU 56279 in Rats Following a 10 mg/kg Intravenous Dose

| Compound | Elimination Half-life (t½) | Percentage of Transformation to RU 56279 |

| This compound | ~ 1 hour[1] | 77%[1] |

| RU 56279 | Significantly slower than this compound[1] | N/A |

Metabolism of this compound

This compound functions as a prodrug, undergoing significant metabolism to form its primary and more slowly eliminated active metabolite, RU 56279 (cyanonilutamide).[1][2][3] This metabolic conversion is a critical determinant of the systemic antiandrogenic activity of this compound.[1] The N-desalkyl derivative, RU 56279, is a potent antiandrogen in its own right.[1] The degree of transformation from the parent compound to this metabolite is directly correlated with the observed systemic effects on androgen-dependent tissues such as the prostate and seminal vesicles.[1]

Experimental Protocols

Quantification of this compound and RU 56279 in Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound and its metabolite RU 56279 in plasma samples, based on established methods for other non-steroidal anti-androgens.[4]

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to ensure elution of the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for baseline separation of this compound, RU 56279, and the internal standard.

-

Column Temperature: 40°C.

3.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, RU 56279, and the internal standard must be determined by direct infusion of the individual compounds.

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for each analyte.

In Vivo Assessment of Antiandrogenic Activity in Rats

This protocol is based on the methodology described for evaluating the systemic antiandrogenic effects of this compound and its metabolites.[1]

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Treatment Groups:

-

Vehicle control (e.g., sesame oil).

-

This compound administered subcutaneously or intravenously at a defined dose (e.g., 10 mg/kg).

-

RU 56279 administered subcutaneously or intravenously at a defined dose.

-

-

Dosing Regimen: Administer the compounds daily for a specified period (e.g., 7 days).

-

Endpoint Measurement:

-

At the end of the treatment period, euthanize the animals.

-

Carefully dissect the prostate and seminal vesicles.

-

Record the wet weight of each organ.

-

-

Data Analysis: Compare the organ weights of the treated groups to the vehicle control group. A statistically significant reduction in prostate and seminal vesicle weights indicates antiandrogenic activity.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound using liver microsomes.[5][6][7][8]

-

Incubation Mixture:

-

Prepare an incubation mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

This compound (e.g., 1 µM final concentration).

-

Liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

-

-

Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-generating system.

-

Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS.

-

Data Analysis:

-

Metabolic Stability: Determine the rate of disappearance of the parent compound (this compound) over time to calculate its in vitro half-life.

-

Metabolite Identification: Analyze the samples for the appearance of new peaks corresponding to potential metabolites. Characterize the structure of these metabolites using high-resolution mass spectrometry and comparison to synthetic standards if available.

-

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound and its active metabolite, RU 56279, exert their effects by acting as antagonists to the androgen receptor (AR). The following diagram illustrates the canonical androgen receptor signaling pathway and the point of inhibition by these compounds.

References

- 1. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanonilutamide - Wikipedia [en.wikipedia.org]

- 3. RU-56187 - Wikipedia [en.wikipedia.org]

- 4. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Research Findings on RU 56187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 56187 is a non-steroidal antiandrogen (NSAA) that exhibits high affinity for the androgen receptor (AR). As a silent antagonist, it effectively blocks the binding of androgens to the receptor, thereby inhibiting androgen-mediated gene transcription and cellular responses. Preclinical studies have demonstrated its potential as a potent antiandrogenic agent. This document provides a comprehensive overview of the preliminary research findings on this compound, including its mechanism of action, pharmacokinetic profile, and in vivo activity. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Core Concepts

Chemical Structure and Properties

-

IUPAC Name: 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile[1]

-

Molecular Formula: C₁₄H₁₂F₃N₃OS[1]

-

Molar Mass: 327.33 g·mol⁻¹[1]

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. By binding to the ligand-binding domain of the AR, it prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the receptor that are necessary for its activation, nuclear translocation, and subsequent regulation of androgen-responsive genes. This compound is described as a silent antagonist, indicating it does not possess any partial agonist activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Testosterone | Notes |

| This compound | 92% | Exhibits high affinity for the androgen receptor with negligible binding to other steroid hormone receptors.[1] |

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration at 10 mg/kg)

| Compound | Elimination Half-Life (t½) | % Transformation to RU 56279 (AUC-based) |

| This compound | ~1 hour | 77% |

| RU 58841 | ~1 hour | 1% |

Data from a study in rats, indicating rapid elimination and significant metabolism of this compound to its active metabolite, RU 56279.[2]

Table 3: In Vivo Antiandrogenic Potency

| Compound | Potency vs. Bicalutamide or Nilutamide | Animal Model |

| This compound | 3- to 10-fold more potent | Animal models |

[1]

Experimental Protocols

Synthesis of this compound

In Vitro Androgen Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled androgen to the AR (IC₅₀).

Materials:

-

Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

-

Test compound (this compound)

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of the radiolabeled androgen at a concentration close to its Kd.

-

Prepare the androgen receptor solution.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the androgen receptor solution, and either the vehicle (for total binding), a high concentration of unlabeled androgen (for non-specific binding), or the test compound (this compound) at various concentrations.

-

Add the radiolabeled androgen to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

-

Quantification:

-

Add scintillation fluid to the wells containing the bound radioligand.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

In Vivo Antiandrogenic Activity (Hershberger Assay)

This protocol is a standardized method for assessing the androgenic and antiandrogenic properties of a substance in castrated male rats.

Objective: To evaluate the ability of this compound to antagonize the effects of testosterone on the growth of androgen-dependent tissues.

Animals:

-

Immature, castrated male rats (e.g., Sprague-Dawley).

Procedure:

-

Animal Preparation:

-

Rats are castrated and allowed to recover for a period to ensure the regression of androgen-dependent tissues.

-

-

Dosing:

-

Animals are divided into groups:

-

Vehicle control (castrated)

-

Testosterone propionate (TP) control (castrated + TP)

-

Test substance groups (castrated + TP + this compound at various doses)

-

-

This compound is administered daily, typically by oral gavage or subcutaneous injection, for a period of 7-10 days.

-

TP is administered daily via subcutaneous injection to stimulate the growth of androgen-dependent tissues.

-

-

Necropsy and Tissue Collection:

-

On the day after the last dose, the animals are euthanized.

-

The following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands)

-

Levator ani-bulbocavernosus muscle

-

Glans penis

-

Cowper's glands

-

-

-

Data Analysis:

-

The weights of the androgen-dependent tissues from the this compound-treated groups are compared to the TP control group.

-

A statistically significant reduction in the weight of these tissues indicates antiandrogenic activity. The dose at which a 50% inhibition of the TP-induced growth is achieved (ED₅₀) can be calculated.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic activation of this compound to its active form, RU 56279.

Experimental Workflows

Caption: Workflow for the in vitro androgen receptor binding assay.

Logical Relationships

Caption: Relationship between this compound, its active metabolite, and activity.

References

Methodological & Application

Application Notes and Protocols for RU 56187 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 56187 is a potent non-steroidal antiandrogen (NSAA) that functions as a silent antagonist of the androgen receptor (AR).[1][2] Unlike steroidal antiandrogens, this compound does not exhibit agonistic activity, making it a valuable tool for in vitro studies of androgen receptor signaling and for the preclinical evaluation of antiandrogen therapies. It demonstrates a high binding affinity for the androgen receptor, reportedly 92% of that of testosterone, while showing negligible affinity for other steroid hormone receptors.[1][2] In animal studies, this compound has been shown to be 3- to 10-fold more potent as an antiandrogen than bicalutamide or nilutamide.[1][2]

These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its application in prostate cancer research. The provided methodologies and data will guide researchers in designing and executing experiments to investigate the effects of this compound on cell proliferation, AR-mediated gene expression, and AR signaling pathways.

Data Presentation

Table 1: Androgen Receptor Binding Affinity of this compound

| Compound | Relative Binding Affinity (RBA) vs. Testosterone | Notes |

| This compound | 92% | Exhibits high specificity for the androgen receptor with negligible binding to other steroid receptors.[1][2] |

Table 2: Qualitative Effects of this compound on Gene Expression in Prostate Cancer Cell Lines

| Cell Line | Target Gene | Effect of this compound |

| LNCaP | c-myc mRNA | Down-regulation |

| R2 | c-myc mRNA | Down-regulation |

| MOP | c-myc mRNA | Down-regulation |

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.

Caption: Androgen Receptor (AR) Signaling Pathway and this compound Mechanism of Action.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for assessing the antiandrogenic properties of this compound in a cell culture setting.

Caption: General Experimental Workflow for this compound Evaluation in Cell Culture.

Experimental Protocols

Cell Culture and Androgen Deprivation

This protocol describes the general maintenance of androgen-sensitive prostate cancer cell lines, such as LNCaP, and the procedure for androgen deprivation prior to treatment with this compound.

Materials:

-

LNCaP cells (or other suitable prostate cancer cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Charcoal-stripped Fetal Bovine Serum (CSS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Maintenance: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh growth medium and re-plate at the desired density.

-

Androgen Deprivation: For experiments, replace the standard growth medium with RPMI-1640 supplemented with 5-10% CSS. Culture the cells in this androgen-deprived medium for 48 hours before initiating treatment with this compound.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to determine the effect of this compound on the proliferation of prostate cancer cells.

Materials:

-

Androgen-deprived cells (from Protocol 1)

-

This compound

-

Dihydrotestosterone (DHT)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed androgen-deprived LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of androgen-deprived medium. Allow cells to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in androgen-deprived medium. For antagonist studies, also prepare solutions containing a constant concentration of DHT (e.g., 0.1 nM) with varying concentrations of this compound.

-

Aspirate the medium from the wells and add 100 µL of the treatment solutions. Include appropriate vehicle controls (e.g., DMSO) and positive controls (DHT alone).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of this compound.

Gene Expression Analysis (Quantitative PCR)

This protocol describes how to assess the effect of this compound on the expression of androgen-regulated genes like PSA and c-myc.

Materials:

-

Androgen-deprived cells in 6-well plates

-

This compound and DHT

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (PSA, c-myc) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat androgen-deprived LNCaP cells in 6-well plates with this compound (e.g., 10⁻⁷ M) in the presence or absence of DHT (e.g., 10⁻⁹ M) for 24-48 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.

Androgen Receptor Competitive Binding Assay

This protocol provides a general framework for an in vitro assay to determine the binding affinity of this compound to the androgen receptor.

Materials:

-

Purified androgen receptor protein (or cell lysates containing AR)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

This compound

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a multi-well plate, combine the purified AR protein or cell lysate with a fixed concentration of the radiolabeled androgen.

-

Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor and a non-specific binding control with a large excess of unlabeled androgen.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand (e.g., using filtration or charcoal adsorption).

-

Quantification: Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 or Ki value, which represents the concentration of this compound required to displace 50% of the radiolabeled androgen.

References

Application Notes and Protocols for RU 56187 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 56187 is a non-steroidal anti-androgen (NSAA) that functions as a silent antagonist of the androgen receptor (AR).[1][2] With a high affinity for the AR, it effectively blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects.[1] This makes this compound a valuable tool in research focused on androgen-dependent signaling pathways and disease models, particularly in areas such as prostate cancer and dermatological conditions.

These application notes provide a detailed protocol for the preparation of this compound stock solutions, ensuring accurate and reproducible experimental outcomes. The information herein is compiled from available chemical data and protocols for structurally similar compounds.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 327.33 g/mol | [1] |

| Chemical Formula | C₁₄H₁₂F₃N₃OS | [1] |

| Purity | ≥98% (typical) | |

| Appearance | Crystalline solid | |

| Storage (Solid) | -20°C | [3] |

| Solubility (inferred) | Soluble in Ethanol, DMSO, and DMF | [3] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol (EtOH)

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro studies.

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2733 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) = 327.33 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 327.33 g/mol = 0.0032733 g = 3.2733 mg

-

-

-

Dissolution: Add the weighed this compound powder to a sterile, amber-colored microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL) to the tube.

-

Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Storage:

-

For short-term storage (up to one week), the stock solution can be kept at 4°C.

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes and store at -20°C for up to three months. Avoid repeated freeze-thaw cycles.

-

Experimental Workflow for Stock Solution Preparation

Signaling Pathway

This compound acts as a competitive antagonist of the androgen receptor (AR). In the canonical androgen signaling pathway, the binding of androgens like testosterone or DHT to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation and survival. This compound, by binding to the AR, prevents these downstream events.

References

Application Notes and Protocols for In Vivo Studies with RU 56187

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the in vivo use of RU 56187, a nonsteroidal antiandrogen. Due to the limited publicly available data on dose-ranging efficacy studies, this document focuses on the reported pharmacokinetic data and the established mechanism of action to guide researchers in designing their own in vivo experiments.

Introduction to this compound